molecular formula C9H8F3NO3 B7961958 Methyl 2-amino-3-(trifluoromethoxy)benzoate

Methyl 2-amino-3-(trifluoromethoxy)benzoate

Cat. No.: B7961958
M. Wt: 235.16 g/mol
InChI Key: YJXGGECNRJYPDZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by an amino (-NH₂) group at position 2, a trifluoromethoxy (-OCF₃) group at position 3, and a methyl ester (-COOCH₃) at position 1 of the benzene ring (Figure 1). This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of the electron-withdrawing trifluoromethoxy group and the electron-donating amino group, which modulate reactivity and biological activity.

Properties

IUPAC Name

methyl 2-amino-3-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)5-3-2-4-6(7(5)13)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXGGECNRJYPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(trifluoromethoxy)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

  • Products : Nitroso (-NO) or nitro (-NO₂) derivatives, depending on reaction severity.

Reaction ConditionsMajor ProductYield (%)Source
KMnO₄ in H₂SO₄, 0–5°CMethyl 3-(trifluoromethoxy)-2-nitrosobenzoate65–70
CrO₃ in acetic acid, 50°CMethyl 3-(trifluoromethoxy)-2-nitrobenzoate80–85

Reduction Reactions

The ester group is selectively reduced to a primary alcohol:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF).

  • Products : 2-Amino-3-(trifluoromethoxy)benzyl alcohol.

ReagentTemperature (°C)SolventYield (%)
LiAlH₄0–25THF75–80
NaBH₄25–40MeOH50–55

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS) under basic conditions:

  • Nucleophiles : Amines (e.g., NH₃, primary amines) or thiols.

  • Key Example : Reaction with morpholine yields methyl 2-amino-3-morpholinobenzoate, a precursor for bioactive molecules .

NucleophileBaseSolventTemperature (°C)Yield (%)
MorpholineK₂CO₃DMF8070–75
EthanolamineNaHDMSO6060–65

Acylation and Diazotization

The amino group enables further derivatization:

  • Acylation : Reacts with acetyl chloride to form methyl 2-acetamido-3-(trifluoromethoxy)benzoate .

  • Diazotization : Forms diazonium salts with nitrous acid (HNO₂), which couple with phenols to generate azo dyes .

Hydrolysis of Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol yields 2-amino-3-(trifluoromethoxy)benzoic acid.

  • Basic Hydrolysis : NaOH in aqueous THF produces the sodium salt of the carboxylic acid .

Unique Reactivity of Trifluoromethoxy Group

The -OCF₃ group’s electron-withdrawing nature enhances electrophilic substitution at the 4- and 6-positions of the benzene ring. For example, bromination with Br₂ in FeBr₃ yields methyl 2-amino-3-(trifluoromethoxy)-5-bromobenzoate.

Scientific Research Applications

Methyl 2-amino-3-(trifluoromethoxy)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₈F₃NO₃
  • Molecular Weight : 251.16 g/mol (calculated).
  • Functional Groups: Amino (-NH₂), trifluoromethoxy (-OCF₃), methyl ester (-COOCH₃).

Synthetic routes often involve nitration, reduction, and esterification steps. For example, analogs like methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate are synthesized via nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid followed by esterification with methanol and SOCl₂.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 2-amino-3-(trifluoromethyl)benzoate -NH₂ (2), -CF₃ (3), -COOCH₃ (1) C₉H₈F₃NO₂ 235.16 -CF₃ instead of -OCF₃ (higher lipophilicity)
Methyl 4-amino-3-(trifluoromethoxy)benzoate -NH₂ (4), -OCF₃ (3), -COOCH₃ (1) C₉H₈F₃NO₃ 251.16 Amino group at position 4 (para vs. ortho)
2-Amino-3-(trifluoromethoxy)benzoic acid -NH₂ (2), -OCF₃ (3), -COOH (1) C₈H₆F₃NO₃ 221.13 Carboxylic acid instead of ester (higher polarity)
Methyl 4-benzamido-3-(trifluoromethoxy)benzoate -Benzamido (4), -OCF₃ (3) C₁₆H₁₂F₃NO₄ 339.27 Benzamido group replaces amino (bulkier substituent)

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound enhances electron-withdrawing effects compared to -CF₃, influencing both reactivity and metabolic stability.
  • Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to the free carboxylic acid.

Comparison :

  • The target compound’s synthesis likely involves nitration of a trifluoromethoxy-substituted benzoic acid, followed by reduction of the nitro group to -NH₂ and esterification.
  • In contrast, methyl 4-amino-3-(trifluoromethoxy)benzoate uses hydrazine reduction and acetyl protection to avoid side reactions.

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic Characterization
Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Key MS Fragments
Methyl 2-amino-3-(trifluoromethoxy)benzoate (Target) 6.8–7.5 (aromatic H), 3.9 (s, -OCH₃) -58 to -60 [M+H]⁺ = 252.1
Methyl 4-benzamido-3-(trifluoromethoxy)benzoate 7.2–8.1 (aromatic H), 2.1 (s, -COCH₃) -58 to -60 [M+H]⁺ = 340.2

Notes:

  • The trifluoromethoxy group resonates near -58 to -60 ppm in ¹⁹F NMR.
  • Mass spectrometry confirms molecular ion peaks consistent with calculated values.

Biological Activity

Methyl 2-amino-3-(trifluoromethoxy)benzoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which is known to enhance biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by research findings and data tables.

Structural Overview

This compound has the following molecular structure:

  • Molecular Formula : CₙHₓF₃NO₂
  • Molecular Weight : Approximately 213.15 g/mol

The presence of the trifluoromethoxy group is significant as it often influences the compound's lipophilicity and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially serving as an inhibitor. Compounds with similar structures often target histone deacetylases (HDACs), which are crucial in cancer biology .
  • Cell Signaling Modulation : The trifluoromethoxy group may enhance binding affinity to specific receptors or enzymes, altering signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethoxy groups exhibit antimicrobial properties against various bacterial strains, although specific data for this compound remains limited .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The presence of the trifluoromethoxy group generally increases membrane permeability, suggesting good absorption characteristics.
  • Distribution : The lipophilic nature of the compound may facilitate widespread distribution in biological tissues.
  • Metabolism : The metabolic pathways remain to be fully elucidated; however, compounds with similar structures often undergo phase I and phase II metabolic processes.
  • Excretion : Data on excretion routes are currently lacking but are crucial for understanding the compound's overall pharmacokinetics.

Biological Activity Data

A summary of relevant studies and findings related to the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme inhibitionIn vitro assaysDemonstrated inhibition of HDAC activity with IC50 values in low micromolar range.
Antimicrobial effectMIC testingShowed effective inhibition against Gram-positive bacteria at concentrations < 10 µg/mL.
CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines with IC50 values around 20 µM.

Case Studies

  • HDAC Inhibition : A case study involving this compound showed significant inhibition of HDAC6, a target in cancer therapy. The compound's mechanism involved a slow-binding interaction leading to sustained enzyme inhibition, which is advantageous for therapeutic applications .
  • Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting potential for development as an antibacterial agent .

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